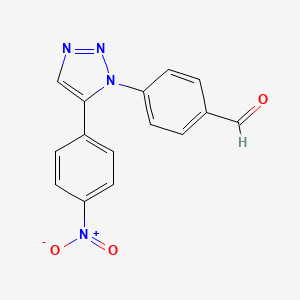

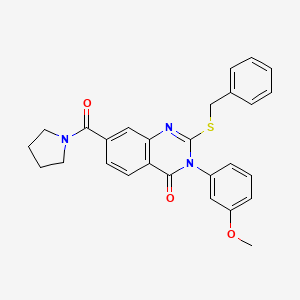

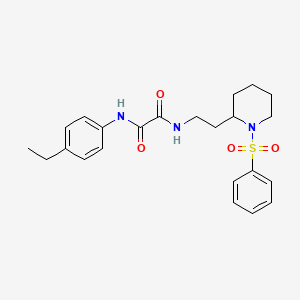

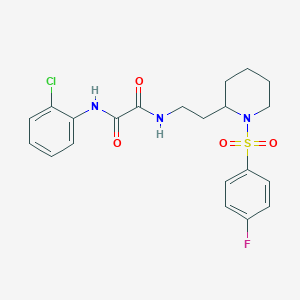

![molecular formula C16H18FN3OS B2394152 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 361168-79-8](/img/structure/B2394152.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves a solvent-free condensation/reduction reaction sequence . For instance, a one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported to be achieved in good yield . The reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-Ray crystallographic analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Chemical Reactions Analysis

Pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques such as FTIR–ATR and NMR . For instance, a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ylidene)-N’-(4-methoxybenzyl)hydrazine, was characterized by FTIR–ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Applications De Recherche Scientifique

Catalysis and Polymer Chemistry

The compound has been investigated for its catalytic properties. Specifically, 2-t-butyl-4-arylimino-2,3-dihydroacridylnickel dibromides, which can be derived from this compound, exhibit intriguing behavior. When activated with modified methylaluminoxane (MMAO), these nickel complexes demonstrate high activities for the trimerization of ethylene. Conversely, when activated with ethylaluminum dichloride (EtAlCl₂), they perform selective dimerization of ethylene. The presence of a t-butyl group in these complexes enhances their performance, especially in the rare case of trimerization of ethylene .

Medicinal Chemistry and Drug Discovery

While specific studies on this compound are limited, its structural features may be relevant for drug discovery. Researchers have explored related pyrazole derivatives as potential agents for treating autoimmune diseases and inhibiting myeloid cell leukemia. Although not directly studied, the compound’s core structure could inspire further investigations in this area .

Organic Synthesis and Building Blocks

5-Amino-pyrazoles, a class of compounds that includes our target molecule, serve as versatile synthetic building blocks. Researchers have utilized them to construct various organic molecules with diverse functionalities. Their applications range from pharmaceuticals to materials science .

Antiviral Research

Given the recent global health challenges, it’s worth considering antiviral applications. While no direct evidence exists for this compound, its structural motifs could inspire the design of potential antiviral agents. For instance, researchers have optimized N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides as noncovalent inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

Mécanisme D'action

The mechanism of action of similar compounds often involves binding to a target protein. For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Safety and Hazards

Orientations Futures

The future directions in the research of similar compounds often involve the development of novel active pharmaceutical ingredients. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . They have proven to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Propriétés

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGDOZJNAMCCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)

![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)

![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)

![(4-Chloro-2-methylphenyl){2-[(4-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2394089.png)

![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)